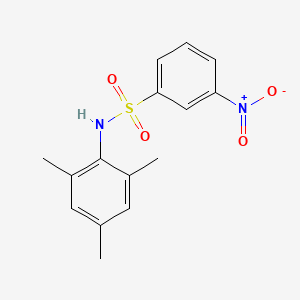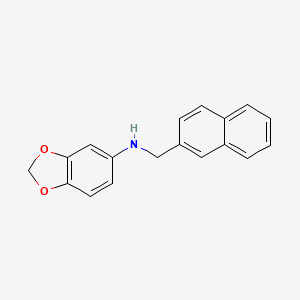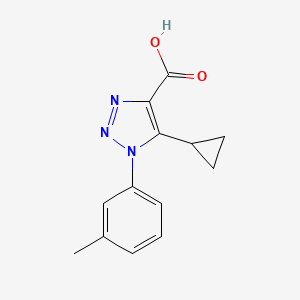![molecular formula C23H20N4O5S B5069434 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5069434.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of thiosemicarbazone and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. This transcription factor is normally present in an inactive state in the cytoplasm of cells, where it is bound to inhibitory proteins known as IκBs. Upon stimulation by various inflammatory signals, the IκBs are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound 11-7082 inhibits this process by covalently modifying a cysteine residue in the IκB kinase complex, which is required for the degradation of IκBs.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, this compound 11-7082 has also been shown to exhibit anti-cancer and anti-viral properties. These effects are thought to be mediated through the inhibition of NF-κB, which is known to play a role in the regulation of cell proliferation and survival. This compound 11-7082 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, and to inhibit the replication of certain viruses, including HIV-1 and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. Unlike other inhibitors of NF-κB, which may also affect other signaling pathways, this compound 11-7082 has been shown to selectively target the IκB kinase complex. However, one limitation of using this compound 11-7082 is its potential toxicity at high concentrations. This compound has been shown to induce cell death in some cell types, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 in scientific research. One area of interest is the development of novel therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound 11-7082 has shown promise in preclinical studies as a potential treatment for these conditions, and further research is needed to determine its safety and efficacy in humans.
Another potential application of this compound 11-7082 is in the field of cancer research. This compound has been shown to exhibit anti-cancer effects in various cell types, and further studies are needed to determine its potential as a cancer therapy.
Finally, this compound 11-7082 may also have potential as an anti-viral agent. Its ability to inhibit the replication of certain viruses, including HIV-1 and hepatitis B virus, suggests that it may be a useful tool in the development of novel anti-viral therapies.
Conclusion
In conclusion, this compound, or this compound 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Its ability to inhibit NF-κB activation has made it a promising candidate for the treatment of various inflammatory diseases, as well as for the development of novel cancer and anti-viral therapies. Further research is needed to fully understand the potential of this compound and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 involves the reaction of 3-aminobenzamide with benzoyl isothiocyanate, followed by the addition of 4-ethoxy-3-nitrobenzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide 11-7082 has been extensively studied for its potential therapeutic applications. In particular, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. As a result, this compound 11-7082 has been investigated as a potential treatment for various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Eigenschaften
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-2-32-20-12-11-16(13-19(20)27(30)31)22(29)26-23(33)25-18-10-6-9-17(14-18)24-21(28)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,28)(H2,25,26,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFRELOBZRHSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5069355.png)
![2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol](/img/structure/B5069363.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5069367.png)
![6-(2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5069372.png)
![4-(cyclohexylthio)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5069374.png)


![3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5069392.png)

![2-{[4-(4-methoxyphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5069414.png)

![1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5069428.png)


